syntaxin
Description
Properties
CAS No. |
157546-56-0 |
|---|---|
Molecular Formula |
C28H37N3O3 |
Origin of Product |
United States |
Molecular Structure and Conformation of Syntaxin
Conformational States of Syntaxin
"Open" Conformation and Activation
A fundamental aspect of this compound-1's function lies in its ability to transition between a "closed" (inactive) and an "open" (active) conformation. This conformational switch is a crucial regulatory mechanism for membrane fusion. guidetopharmacology.orgnih.gov In the closed conformation, the Habc domain folds back and intimately associates with the H3 (SNARE) domain, effectively preventing the H3 domain from engaging with other proteins. guidetopharmacology.org This self-inhibitory mechanism is a conserved characteristic among this compound family members, ensuring tight regulation of SNARE complex assembly. nih.gov
The conversion to the open conformation involves the disengagement of the Habc domain from the H3 domain. This structural rearrangement facilitates this compound-1's interaction with other proteins, enabling its participation in the formation of the SNARE complex. guidetopharmacology.orgnih.gov The SNARE complex, a four-helix bundle composed of synaptobrevin, this compound-1, and SNAP-25, is the core machinery that drives membrane fusion. guidetopharmacology.orgnih.govwikipedia.org
Accessory proteins, such as Munc18-1 and Munc13-1, are indispensable in orchestrating this conformational transition. While Munc18-1 typically binds to this compound-1 in its closed, autoinhibited state, guidetopharmacology.orgnih.govlipidmaps.org the MUN domain of Munc13-1 can induce a specific conformational change within the this compound-1 linker region. guidetopharmacology.orgnih.govwikipedia.org This action leads to an "activated" intermediate state where the N-terminal end of the H3 domain becomes exposed, thereby providing a nucleation site for the binding of SNAP-25 and synaptobrevin-2. guidetopharmacology.orgnih.govwikipedia.org The opening of the this compound-1 linker region is considered a pivotal step in initiating SNARE complex assembly. nih.govwikipedia.org Research utilizing single-molecule FRET measurements has demonstrated that free this compound dynamically interconverts between its inactive closed and active open configurations with a rapid relaxation time of 0.8 milliseconds, underscoring the necessity for regulatory proteins to stabilize this compound in specific functional states. nih.gov
Oligomerization and Clustering of this compound on Membranes
This compound-1 is not uniformly distributed across the plasma membrane but rather organizes into distinct clusters or nanodomains. guidetopharmacology.orgebi.ac.ukwikipedia.orgciteab.com This phenomenon of oligomerization and clustering has been observed in various cell types, including neuroendocrine cells and PC12 cells. wikipedia.orgciteab.comwikipedia.org These this compound clusters are highly dynamic, constantly interconverting between freely diffusing (mobile) and clustered (immobile) states on the plasma membrane. guidetopharmacology.orgnih.govwikipedia.org
Formation and Dynamics of this compound Nanoclusters
This compound nanoclusters serve as crucial functional sites for the docking and fusion of exocytic vesicles. guidetopharmacology.org Super-resolution fluorescence microscopy studies have provided detailed insights, revealing that these clusters can contain approximately 75 this compound-1A molecules, which are in continuous dynamic exchange with monomeric syntaxins. wikipedia.orgciteab.com The formation of these clusters is driven by weak homophilic interactions between individual this compound-1 molecules, maintaining a dynamic equilibrium between the free and clustered populations. guidetopharmacology.org The transmembrane domain (TMR) of this compound-1 alone possesses the capacity to promote loose clustering, while its interaction with the SNARE domain contributes to the formation of tighter, more condensed clusters. guidetopharmacology.org
The dynamic nature of this compound nanoclusters is essential for the precise regulation of exocytosis, facilitating rapid assembly and disassembly in response to changes in this compound-1's mobility. guidetopharmacology.orgnih.gov For instance, the mobility of this compound-1 is markedly reduced at synaptic sites where its concentration is higher. guidetopharmacology.org This dynamic balance between the formation and dissociation of this compound clusters is believed to be critical for efficient synaptic transmission. wikipedia.org
Role of Lipid Microdomains in this compound Clustering
The lipid composition of the plasma membrane exerts a significant influence on this compound clustering. guidetopharmacology.orgwikipedia.orgciteab.comfishersci.se Cholesterol, a key lipid component, plays a role in the formation of this compound clusters; its depletion can lead to the disintegration of these clusters. wikipedia.orgwikipedia.org This observation suggests that this compound clusters may represent cholesterol-dependent microdomains, although they are distinct from classical lipid rafts typically characterized by the presence of GPI-linked proteins. wikipedia.orgwikipedia.org
Phosphatidylinositol phosphates (PIPs), particularly phosphatidylinositol-4,5-bisphosphate (PIP2), are also crucial regulators of this compound clustering. guidetopharmacology.orgwikipedia.orgciteab.com PIP2 is often concentrated at the interface of secretory vesicles and interacts directly with this compound-1, thereby promoting its clustering. guidetopharmacology.org The highly positively charged juxtamembrane domain of this compound-1 is thought to engage in electrostatic interactions with the negatively charged PIP2 molecules. wikipedia.orgciteab.com Furthermore, calcium ions (Ca2+) can modulate the size of this compound clusters by acting as a charge bridge, linking multiple this compound-1 and PIP2 complexes to form larger domains. guidetopharmacology.orgebi.ac.uk Interestingly, while cholesterol promotes this compound clustering, even low physiological concentrations (1 mol %) of PIP2 can reverse this cholesterol-induced clustering, indicating a complex interplay between various lipid species in modulating this compound's membrane organization. wikipedia.orgpubcompare.ai
Mechanistic Roles of Syntaxin in Cellular Membrane Fusion
Syntaxin as a Core Component of the SNARE Complex
The SNARE complex is a highly conserved protein assembly that drives the fusion of vesicles with their target membranes. This compound, specifically target-SNAREs (t-SNAREs) like this compound-1A in neuronal exocytosis, resides on the target membrane, while vesicle-associated SNAREs (v-SNAREs) such as synaptobrevin are found on the vesicle membrane wikipedia.orgfrontiersin.orgembopress.orgnih.gov. Another t-SNARE, SNAP-25, is also localized to the plasma membrane embopress.orgnih.gov. The precise and ordered assembly of these proteins into a stable complex is critical for membrane fusion frontiersin.orgnih.govpnas.org.
Formation of the Four-Helix Bundle
The core SNARE complex is characterized by its distinctive architecture: a four-helix bundle wikipedia.orgembopress.orgpnas.orgsdbonline.orgmcgill.ca. This coiled-coil motif is formed by the intertwining of α-helices contributed by the individual SNARE proteins wikipedia.orgembopress.orgpnas.orgsdbonline.org. Specifically, in the well-studied neuronal SNARE complex, synaptobrevin contributes one α-helix, this compound contributes one α-helix, and SNAP-25 contributes two α-helices wikipedia.orgfrontiersin.orgembopress.orgsdbonline.orgmcgill.ca. The SNARE domain of this compound serves as a key interaction site for SNAP-25 and synaptobrevin, facilitating the formation of this requisite four-helix bundle wikipedia.org. The assembly process typically begins with an N-terminal interaction between this compound and SNAP-25, forming a heterodimer on the target membrane, which then provides a binding site for the vesicular synaptobrevin nih.govembopress.orgmcgill.ca. This assembly proceeds in an N- to C-terminal direction, often described as a "zippering" mechanism elifesciences.orgembopress.org.
Energy Generation for Membrane Apposition and Fusion
The formation of the SNARE complex is not merely a structural assembly; it is a highly exergonic process that generates the necessary energy to overcome the repulsive forces between opposing membranes and drive membrane fusion wikipedia.orgfrontiersin.orgnih.govembopress.org. This energy is thought to be derived from the conformational change as the trans-SNARE complexes "zipper" into a more stable, lower-energy cis-SNARE complex wikipedia.orgfrontiersin.orgembopress.org. In the trans-SNARE complex, the SNARE proteins bridge the vesicle and target membranes, with their transmembrane domains (TMDs) embedded in their respective membranes frontiersin.org. As the complex assembles and "zippers" towards the C-terminal membrane anchors of this compound and synaptobrevin, it pulls the two membranes into close proximity, leading to membrane apposition and ultimately fusion elifesciences.orgfrontiersin.orgnih.govembopress.org. The free energy released during the assembly of the C-terminal end of the SNARE complex is substantial and may directly drive fusion embopress.org.
Trans-SNARE Complex Assembly and Disassembly
The cycle of SNARE complex formation and dissociation is tightly regulated to ensure efficient and controlled membrane fusion nih.gov. Prior to fusion, SNARE proteins assemble into trans-SNARE complexes, which bridge the vesicle and target membranes wikipedia.orgfrontiersin.orgnih.gov. This assembly is a rate-limiting step, partly due to this compound's ability to adopt a "closed" autoinhibitory state via its Habc domain, which prevents interaction with other SNARE proteins wikipedia.org. Regulatory proteins such as Munc18 and Munc13 interact with this compound-1 to initiate and template SNARE complex assembly wikipedia.orgresearchgate.net.
Following membrane fusion, the trans-SNARE complex converts into a cis-SNARE complex, where all SNARE proteins reside within the single, now fused, membrane wikipedia.orgfrontiersin.orgnih.gov. For subsequent rounds of fusion, these cis-SNARE complexes must be disassembled wikipedia.orgnih.gov. This disassembly is an ATP-dependent process mediated by the ATPase N-ethylmaleimide-sensitive factor (NSF) and its cofactor α-SNAP (soluble NSF attachment protein) wikipedia.orgnih.govresearchgate.netnih.gov. NSF, along with α-SNAP, binds to and dissociates the cis-SNARE complex by coupling this process with ATP hydrolysis, releasing the individual SNARE proteins for recycling and further use wikipedia.orgnih.govresearchgate.netnih.gov. This energy input from NSF is crucial as the dissociated SNARE proteins are in a higher energy state than the stable cis-SNARE complex wikipedia.org.
This compound in Vesicle Docking and Priming
This compound also plays integral roles in the preliminary steps of vesicle docking and priming, which precede the final membrane fusion event pnas.orgplos.orgnih.govjneurosci.orgpnas.org. Docking refers to the physical attachment of vesicles to their target membranes plos.orgpnas.org. While early studies suggested docking might be SNARE-independent, more recent research indicates that this compound is essential for this process plos.orgnih.gov. Partial SNARE complex formation, involving this compound, has been shown to be sufficient for vesicle docking nih.govjneurosci.org.
Priming is a molecular state where the vesicle is prepared for fusion, often involving the partial assembly of the SNARE complex plos.orgjneurosci.org. In this state, the SNARE motifs form a stable interaction between the vesicle and the target membrane, but full fusion is arrested until a specific trigger, such as a calcium influx, occurs wikipedia.orgplos.orgpnas.org. This compound-1's transition between "open" and "closed" conformations acts as a switch for vesicle fusion with the plasma membrane, and its clustering on the plasma membrane can provide docking and fusion sites frontiersin.org. Loss of this compound-1 has been shown to severely impair vesicle docking and abolish fusion-competent vesicles, highlighting its essential roles in both docking and priming nih.govjneurosci.org.
Specificity of Vesicular Trafficking Mediated by this compound
The diverse family of syntaxins contributes significantly to the specificity of intracellular vesicular trafficking wikipedia.orgmolbiolcell.orgsdbonline.orgplos.orgduke.edunih.gov. Different this compound isoforms are localized to distinct membrane compartments and interact specifically with particular v-SNAREs, thereby ensuring that vesicles fuse with the correct target membrane molbiolcell.orgsdbonline.orgduke.edunih.gov. This "SNARE hypothesis" proposes that specific v-SNAREs on the vesicle pair with cognate t-SNAREs (including syntaxins) on the target membrane, providing a mechanism for targeting fidelity sdbonline.orgnih.gov.
For instance, in polarized epithelial cells, this compound 3 is predominantly found at the apical plasma membrane and is involved in protein delivery from the trans-Golgi network to the apical surface plos.orgnih.gov. In contrast, the highly related this compound 4 is localized to the basolateral plasma membrane sdbonline.orgplos.orgnih.gov. This complementary distribution suggests their role in directing membrane traffic to specific surfaces nih.gov. Studies have shown that the N-terminal domain of this compound 3 contains information crucial for its polarized localization nih.gov. Similarly, this compound 7 and this compound 8 are implicated in distinct steps of endosomal trafficking, with this compound 7 involved in protein trafficking from the plasma membrane to early endosomes and in homotypic fusion of endocytic organelles, while this compound 8 likely functions in clathrin-independent transport from early to late endosomes molbiolcell.org. The specific interaction between vesicle-associated membrane proteins (VAMPs) and particular this compound isoforms (e.g., VAMPs 1 and 2 binding this compound 1A and 4, but not this compound 2 or 3) provides a physical basis for this specificity in intracellular vesicular transport duke.edu.
Regulation of Syntaxin Function
Protein-Protein Interactions Beyond the SNARE Complex
The regulatory landscape of syntaxin extends significantly beyond its direct partners within the SNARE complex. Various proteins modulate this compound's activity by influencing its conformational state, mediating its localization, or directly participating in the fusion machinery in conjunction with SNAREs.
Interaction with Sec1/Munc18-like (SM) Proteins
Sec1/Munc18-like (SM) proteins are essential regulators of intracellular vesicle fusion, interacting functionally with SNARE proteins, including this compound embopress.orgresearchgate.netnih.govpnas.orgpnas.orguniprot.orgnih.govmolbiolcell.org. Despite their high sequence conservation, SM proteins exhibit structurally distinct binding modes with syntaxins embopress.orgpnas.orguniprot.org.
A prominent interaction mode involves Munc18a (also known as nSec1 or Munc18-1) binding to a "closed" conformation of this compound 1a embopress.orgresearchgate.netpnas.orgpnas.orguniprot.orgnih.govnih.govplos.orgpnas.orgrupress.org. In this closed state, the N-terminal Habc domain of this compound 1a folds back onto its SNARE motif, effectively preventing this compound from engaging with its partner SNAREs (SNAP-25 and synaptobrevin) and thus blocking SNARE complex assembly embopress.orgresearchgate.netuniprot.orgnih.govnih.govplos.orgpnas.org. For membrane fusion to proceed, the displacement of Munc18a from this closed conformation is required researchgate.net. This interaction stabilizes both Munc18a and this compound 1a and is thought to gate the entry of this compound 1a into SNARE complexes rupress.org.
In contrast, other SM proteins, such as Sly1 (which binds to this compound 5/Sed5p) and Vps45 (which binds to this compound 16/Tlg2p), are believed to primarily interact with a short N-terminal peptide of their cognate syntaxins embopress.orgresearchgate.netpnas.orgplos.orgnih.gov. This N-peptide interaction is proposed to facilitate, rather than inhibit, SNARE complex formation embopress.orgresearchgate.net. For instance, Vps45p activates the yeast endocytic this compound Tlg2p for entry into functional SNARE complexes by facilitating its conformational switch from a closed to an open state nih.govnih.gov. Furthermore, Munc18-1 is known to bind to SNARE complexes containing open this compound-1, an interaction that is considered a more universal function of SM proteins rupress.org.
The N-peptide, a short sequence located at the extreme N-terminus of this compound, serves as a crucial binding site for several SM proteins embopress.orgresearchgate.netnih.govpnas.orguniprot.orgnih.govpnas.orgnih.govpdbj.orgmdpi.com. This N-peptide interaction represents a conserved and critical binding mode for SM proteins like Munc18-1, Sly1, and Vps45 embopress.orgnih.govpnas.orguniprot.orgnih.govpdbj.org.
For Munc18a and this compound 1a, the N-peptide acts as a second binding site in addition to the primary interaction with the closed conformation of this compound 1a embopress.orguniprot.orgpdbj.org. When the this compound 1a N-peptide is bound to Munc18a, SNARE complex formation can be blocked embopress.orguniprot.orgpdbj.org. Inhibition of this N-peptide binding has been shown to abrogate the stimulatory function of Munc18-1 in in vitro membrane fusion assays and is crucial for synaptic exocytosis nih.gov. The N-peptide motif is thought to recruit the soluble SM protein to the vicinity of membrane-anchored SNAREs, thereby facilitating the interaction between the SM protein and the trans-SNARE complex nih.gov.
The distinct binding modes of SM proteins to this compound are summarized in the table below:
| SM Protein | This compound Partner | Primary Binding Mode | Effect on SNARE Assembly | References |
| Munc18a | This compound 1a | Closed conformation; N-peptide as second site | Inhibitory (closed conformation); Blocks when N-peptide bound | embopress.orgresearchgate.netuniprot.orgnih.govnih.govplos.orgpnas.orgrupress.orgpdbj.org |
| Sly1 | This compound 5 (Sed5p) | N-peptide | Facilitatory | embopress.orgresearchgate.netpnas.orgplos.orgnih.gov |
| Vps45 | This compound 16 (Tlg2p) | N-peptide | Facilitatory (activates switch to open conformation) | embopress.orgpnas.orgnih.govnih.govplos.orgnih.gov |
| Sec1p | Sso1p (yeast) | Ternary SNARE complex (no direct this compound binding) | Activatory | pnas.orgnih.govplos.org |
Interaction with Synaptotagmin (B1177969)
Synaptotagmin (Syt) is a key synaptic vesicle protein that serves as the primary Ca²⁺ sensor for regulated exocytosis frontiersin.orgsdbonline.orgpnas.orgmolbiolcell.orgnih.gov. Synaptotagmin-1 exhibits both Ca²⁺-dependent and Ca²⁺-independent interactions with SNARE proteins, including this compound-1 and SNAP-25 sdbonline.orgpnas.orgmolbiolcell.orgnih.gov.
In the presence of Ca²⁺, synaptotagmin-1 interacts with this compound-1 and SNAP-25, and this interaction is crucial for Ca²⁺-triggered vesicle exocytosis sdbonline.orgpnas.orgmolbiolcell.org. The binding of synaptotagmin to the this compound/SNAP-25 dimer is mediated by an evolutionarily conserved stretch of basic amino acids and can occur independently of Ca²⁺ nih.gov. Upon Ca²⁺ influx, synaptotagmin undergoes conformational changes, leading to its oligomerization, primarily forming dimers via its second C2 domain sdbonline.org. At higher Ca²⁺ concentrations (approximately 100 µM to 1 mM), these synaptotagmin dimers associate with this compound sdbonline.orgpnas.org. A critical role of synaptotagmin is its ability to displace complexin from the SNARE complex in the presence of Ca²⁺, thereby allowing the SNARE complex to bind the transport vesicle to the presynaptic membrane and trigger fusion wikipedia.org.
Interaction with Complexin
Complexin (also known as synaphin) is a small, highly charged eukaryotic cytoplasmic neuronal protein that binds with high affinity to the assembled SNARE protein complex (SNAREpin) researchgate.netfrontiersin.orgnih.govwikipedia.orgelifesciences.orgnih.gov. Complexin plays a dual role in synaptic vesicle fusion and neurotransmitter release, acting as both an inhibitor (a "fusion clamp") and a facilitator wikipedia.orgelifesciences.orgnih.gov.
The central region of complexin (amino acids 48–70) binds to the groove formed between the synaptobrevin and this compound helices within the SNARE core complex as an anti-parallel α-helix wikipedia.orgelifesciences.orgnih.gov. This interaction stabilizes the C-terminal part of the SNARE complex wikipedia.org. Complexin can bind to the pre-fusion acceptor t-SNARE complex (composed of this compound-1a and SNAP-25) more strongly than to the post-fusion core complex nih.gov. This binding to the acceptor t-SNARE complex can reduce the affinity of synaptobrevin-2 for the complex, thereby retarding SNARE assembly and vesicle docking in vitro nih.gov. In one conformation, complexin clamps SNAREpin complexes, preventing vesicle fusion, while in a different conformation, it releases the SNAREpins, allowing synaptotagmin to trigger fusion wikipedia.org.
Interaction with CAPS (Ca²⁺-dependent Activator Protein for Secretion)
Calcium-dependent activator protein for secretion (CAPS) is a multidomain protein that is crucial for the priming stage of secretion in neurons and neuroendocrine cells nih.govnih.govscholaris.capnas.org. CAPS1 directly binds to this compound-1, a key t-SNARE protein involved in neurosecretion nih.govnih.govscholaris.capnas.org.
The binding mode of CAPS1 to this compound-1 is distinct from that of Munc13-1, another protein involved in priming nih.gov. CAPS1 preferentially binds to the "open" conformation of full-length cytoplasmic this compound-1, whereas Munc13-1 interacts with the first 80 N-terminal residues of this compound-1 nih.gov. The C-terminal 69 residues of CAPS1 are particularly crucial for its binding to this compound-1 nih.gov. CAPS promotes SNARE complex formation and stimulates SNARE-dependent liposome (B1194612) fusion through direct interactions with all three neuronal SNARE proteins: this compound-1, SNAP-25, and VAMP-2 nih.govpnas.org. Notably, the binding site of CAPS on this compound-1 does not overlap with the Munc18-1 binding site, allowing both proteins to co-reside on membrane-integrated this compound-1 nih.gov.
Interactions with Rab GTPases and Tethering Factors
Membrane trafficking and fusion are precisely orchestrated processes involving Rab GTPases and tethering factors, which play critical roles in ensuring the specificity of vesicle delivery and fusion with target membranes. Rab GTPases, acting as molecular switches, cycle between active GTP-bound and inactive GDP-bound states. In their active, GTP-bound form, Rabs are anchored to the membrane and recruit specific effector proteins, including tethering factors pnas.orgportlandpress.comnih.govphysiology.org.
Tethering factors, categorized as either long coiled-coil tethers or multiprotein complexes, bridge vesicles to their target membranes prior to fusion nih.govphysiology.org. These factors are often Rab effectors and can also influence the nucleotide-bound state of their associated Rabs nih.gov. The interaction between Rab GTPases and tethering factors is essential for vesicle docking and the subsequent assembly of SNARE complexes pnas.orgbiologists.comresearchgate.net. For instance, the Rab5 effector Early Endosome Antigen-1 (EEA1) directly interacts with this compound-6, a SNARE protein involved in trafficking from the trans-Golgi network to early endosomes frontiersin.orgnih.gov. This direct interaction suggests that SNAREs can engage directly with Rab effectors, influencing docking and fusion with target membranes frontiersin.orgnih.gov.
Furthermore, tethering factors can also interact directly with SNAREs and Sec1/Munc18 (SM) proteins, mediating vesicle docking and fusion scirp.orgnih.gov. The N-terminal domains of SNAREs can be recognized by tethering factors, suggesting that SNAREs can function as "zip codes" for targeting, similar to Rab GTPases portlandpress.comresearchgate.net. For example, the tethering factor Vps13B requires the presence of both this compound 6 and this compound 13 to bind, indicating a coincidence detection mechanism that may explain differential sorting of vesicle populations researchgate.net. SM proteins, such as Munc18-1, are key regulators of this compound function. Munc18-1 can interact with this compound-1 in two modes: a "closed" non-activated state that inhibits SNARE complex formation, and an N-terminal binding mode that is essential for SNARE complex assembly and neurotransmitter release nih.govphysoc.org. The interplay between tethering factors and SM proteins in regulating SNARE assembly is crucial for preventing premature or mislocalized fusion events nih.gov.
Table 1: Examples of Rab GTPase and Tethering Factor Interactions with this compound
| Rab GTPase | Tethering Factor/Effector | Interacting this compound | Role in Regulation | Source |
| Rab5 | EEA1 | This compound-6 | Direct interaction, participates in trans-Golgi network to endosome and endocytic membrane traffic frontiersin.orgnih.gov | frontiersin.orgnih.gov |
| Rab1 | p115, GM130 | This compound 5 | p115 binds to and regulates this compound 5, disrupts GM130 interaction with this compound 5, essential for ER-Golgi traffic nih.govphysiology.org | nih.govphysiology.org |
| Rab11, Rab8 | Rabin8 | This compound 3 (via VAMP7 complex) | Rabin8 interacts with VAMP7, which forms a complex with this compound 3 and SNAP-25 at the ciliary base biologists.com | biologists.com |
| - | Vps13B | This compound 6, this compound 13 | Coincidence detection for differential sorting of vesicles researchgate.net | researchgate.net |
Post-Translational Modifications and Regulation
Post-translational modifications (PTMs) are crucial regulatory mechanisms that significantly impact protein function, localization, stability, and interactions frontiersin.orgfrontiersin.org. This compound proteins undergo various PTMs that dynamically modulate their roles in membrane fusion and cellular signaling physoc.orgacs.org.
Phosphorylation
Phosphorylation, the reversible addition of a phosphate (B84403) group to a protein, is a widespread PTM that regulates nearly all aspects of cell life, including the protein interactions within the exocytosis machinery frontiersin.orgnih.gov. Several protein kinases have been shown to phosphorylate this compound isoforms, influencing their conformational states and interactions with other proteins.
Table 2: Kinases and Their Effects on this compound Phosphorylation
| Kinase | This compound Isoform | Phosphorylation Site | Functional Consequence | Source |
| CK2 | This compound-1A, this compound 4, this compound (S14) | Serine 14 (S14) in N-terminus (for STX) | Modulates membrane interaction and phosphorylation propensity of this compound N-terminus; involved in synaptic vesicle trafficking nih.govabcam.comacs.org | nih.govabcam.comacs.org |
| CaMKII | This compound-1, this compound 3B | Linker region (this compound-1), Threonine 14 (T14) (this compound 3B) | Promotes SNARE assembly by binding to open conformation of this compound-1; dynamically regulates neurotransmitter release in retinal ribbon synapses in a Ca2+-dependent manner frontiersin.orgnih.govfrontiersin.org | frontiersin.orgnih.govfrontiersin.org |
| PKA | SNAP-25 (indirectly affects this compound) | - | Phosphorylates SNAP-25, modulating SNARE complex function nih.gov | nih.gov |
| PKC | This compound-1 (correlation) | - | Activation correlates with this compound-1 protein binding frontiersin.org | frontiersin.org |
| Insulin (B600854) Receptor Tyrosine Kinase | This compound 4 | Tyrosine 115 (Y115), Tyrosine 251 (Y251) | Facilitates conformational switch from closed to open, enhancing SNARE complex formation for GLUT4 delivery nih.gov | nih.gov |
Phosphorylation of this compound-1 by Cyclin-dependent kinase 5 (Cdk5), Ca2+-calmodulin-dependent kinase II (CaMKII), Serine/threonine kinase casein kinase 2α (CK2α), Death-associated protein kinase (DAPK), cAMP-dependent protein kinase (PKA), and Protein kinase C (PKC) has been correlated with its protein binding in the presynaptic terminus frontiersin.org. Specifically, CaMKII phosphorylation of this compound-1 promotes SNARE assembly and appears to maintain this compound-1 in an open conformation frontiersin.org. Phosphorylation of this compound 1A and 4 by casein kinase II, and this compound 3 by Ca2+- and calmodulin-dependent protein kinase II, has been observed nih.gov. While phosphorylation may not directly regulate SNARE complex assembly, it can modulate its function through interactions with other proteins like synaptotagmin I nih.gov. Phosphatidylinositol 4,5-bisphosphate (PIP2) lipids also regulate the phosphorylation of the this compound N-terminus by influencing its position and local structure, thereby modulating the exposure of key phosphorylation sites like Serine 14 to kinases such as CK2 frontiersin.orgacs.org. In retinal ribbon synapses, phosphorylation of this compound 3B at Threonine 14 by CaMKII is dynamically regulated by light via a Ca2+-dependent pathway, influencing neurotransmitter release frontiersin.org. Furthermore, insulin stimulates the phosphorylation of this compound 4 at Tyrosine 115 and Tyrosine 251 by the activated insulin receptor, which drives a conformational change in this compound 4 from a closed to an open state, thereby increasing its interaction with SNARE binding partners and promoting GLUT4 delivery to the cell surface nih.gov.
Palmitoylation
Palmitoylation is a prominent type of S-acylation, involving the covalent attachment of 16-carbon palmitic acid to one or more cysteine residues of a protein via a thioester linkage frontiersin.orgnih.gov. This reversible modification significantly impacts protein function through several mechanisms, including altering protein conformation, directing intracellular trafficking, ensuring stable membrane localization, regulating stability/half-life, and influencing protein-protein interactions frontiersin.org.
For this compound, palmitoylation plays a crucial role in its membrane association and function. Some syntaxins, unlike those with transmembrane domains, require palmitoylation for membrane binding frontiersin.org. For instance, this compound 1A (Stx1A) palmitoylation at C271/C272 promotes spontaneous neurotransmitter release nih.gov. Molecular dynamics simulations indicate that Stx1A palmitoylation reduces its transmembrane domain (TMD) tilting and stabilizes a more upright conformation of its SNARE domain, resembling its conformation in a SNARE complex, thereby facilitating early steps in SNARE complex formation nih.gov. However, Stx1A TMD palmitoylation can also delay fusion pore opening and decrease flicker open times, suggesting a nuanced role in modulating neurotransmitter release at different stages nih.gov.
Palmitoylation also affects other this compound isoforms. Human syntaxins 7 and 8 are modified with palmitate at specific cysteine residues located on the cytoplasmic face of their transmembrane domains (cysteine 239 for this compound 7 and cysteine 214 for this compound 8) nih.gov. While palmitoylation does not affect the turnover rate or steady-state localization of this compound 8, it is important for the intercompartmental transport of this compound 7, as palmitoylation-defective this compound 7 is selectively retained on the plasma membrane nih.gov. These findings highlight the critical and diverse roles of palmitoylation in regulating this compound function, particularly in membrane targeting and trafficking frontiersin.orgnih.govmolbiolcell.org.
Spatial and Temporal Regulation of this compound Activity
The activity of this compound is tightly controlled in both space and time to ensure precise membrane fusion events, particularly in processes like neurotransmitter release and cellular trafficking. This compound-1, for example, exhibits high mobility at the plasma membrane and can form dynamic clusters nih.govillinois.edu. The balance between the assembly and disassembly of these this compound clusters is crucial for synaptic transmission, as they can facilitate vesicle tethering and docking prior to membrane fusion illinois.edu. The Habc-domain of this compound is thought to mediate both cluster formation and vesicle docking illinois.edu.
The conformational transitions of this compound are key to its temporal regulation. This compound-1 transitions between "open" and "closed" conformations, acting as a molecular switch for the fusion of vesicles with the plasma membrane frontiersin.org. The "closed" conformation, where the SNARE motif is sequestered, prevents binding to other SNARE proteins, while the "open" conformation allows SNARE complex formation physoc.orgnih.gov. This conformational switch is a critical point of regulation, as the formation of the initial this compound/SNAP-25 heterodimer is often the rate-limiting step in ternary SNARE complex assembly physoc.org.
Temporal regulation is also evident in the rapid kinetics of membrane fusion during synaptic transmission, which is precisely controlled by the assembly of SNAREs and accessory proteins illinois.edu. Calcium influx and Ca2+-sensors, such as synaptotagmin, trigger neurotransmitter release by stimulating synaptotagmin binding to the SNARE and SM protein core fusion machinery nih.gov. Phosphorylation of the this compound-binding domain on calcium channels can inhibit the interaction with this compound, allowing for quick temporal regulation of release molbiolcell.org.
Spatially, this compound activity is localized to specific cellular domains. For instance, this compound-1 is more frequently found at synaptic sites, where its mobility is significantly reduced nih.gov. This localized presence is crucial for efficient synaptic transmission. This compound 4 (Stx4) defines specific exocytic domains in dendritic spines, mediating activity-dependent exocytosis of recycling cargo, including glutamate (B1630785) receptors nih.gov. This localized exocytosis is vital for activity-induced spine remodeling and synaptic plasticity, highlighting a novel physiological function for Stx4 in coupling local signaling to spatially restricted membrane trafficking nih.gov.
Furthermore, the expression of this compound genes can be spatially and temporally regulated in response to physiological demands. For example, an increase in this compound 1B mRNA levels has been observed in hippocampal and cortical circuits during spatial learning, suggesting that the regulation of this compound 1B gene expression plays a role in mediating trans-synaptic plasticity and configuring specific spatially distributed circuits during memory formation nih.govsdbonline.org. This indicates that this compound's involvement extends beyond direct fusion events to long-term synaptic changes and learning processes nih.gov.
Diversity and Differential Roles of Syntaxin Isoforms
Overview of Syntaxin Family Members
Syntaxins constitute a fundamental family of membrane-integrated Q-SNARE proteins, playing a pivotal role in diverse intracellular membrane fusion events, most notably exocytosis. nih.govidrblab.cn The human genome contains at least 15 distinct this compound genes, while the yeast Saccharomyces cerevisiae possesses 7 this compound-like genes. idrblab.cn Characteristically, most mammalian syntaxins (with the exception of this compound 11) are transmembrane proteins, anchored by their C-terminal tails, with the majority of their polypeptide chain oriented towards the cytoplasm. idrblab.cn
A defining structural feature of all syntaxins is the central SNARE domain, also known as the H3 domain. This conserved region forms a coiled-coil α-helical structure essential for SNARE complex assembly. nih.govidrblab.cn Many syntaxins also feature an N-terminal regulatory domain, termed the Habc domain, which is composed of three α-helices. nih.govidrblab.cnrna-society.org This Habc domain can fold back onto the H3 domain, creating a "closed," autoinhibitory conformation that regulates the initiation of SNARE complex formation. nih.gov Further diversity within the this compound family arises from alternative splicing, which can lead to variations in protein domains, including the membrane-proximal SNARE domain or the C-terminal membrane anchor. idrblab.cn These splice isoforms exhibit distinct expression patterns across different developmental stages and adult tissues, suggesting specialized functional roles in regulating membrane traffic. idrblab.cn
Functional Redundancy and Specialization Among Isoforms
The this compound family comprises numerous isoforms, each contributing to the specificity of vesicular trafficking and membrane fusion within distinct cellular compartments. Despite their ability to interact promiscuously with other SNAREs in vitro, in vivo each this compound isoform typically forms preferred partnerships, contributing to their specialized functions. nih.govucsb.edu
This compound 1 (STX1) , with its isoforms STX1A and STX1B, is predominantly expressed in the nervous system and is crucial for neurotransmitter release at conventional synapses. molbiolcell.orgfrontiersin.orgmdpi.com Studies have revealed a degree of functional redundancy between STX1A and STX1B; mice lacking both isoforms exhibit embryonic lethality, whereas single knockouts show less severe, albeit distinct, phenotypes. molbiolcell.orgscholaris.canih.govplos.org For instance, STX1A deficiency can lead to impaired monoaminergic transmission, while STX1B is specifically necessary for regulating spontaneous and evoked synaptic vesicle exocytosis in fast transmission. molbiolcell.orgnih.govplos.org
This compound 3 (STX3) demonstrates specialized roles depending on the cell type. In the outer plexiform layer (OPL) of the retina, STX3B is exclusively expressed and is vital for vesicle release at ribbon synapses. frontiersin.orgmdpi.com In polarized epithelial cells, STX3 is localized to the apical domain, where it is involved in the selective fusion of post-Golgi carriers with the apical plasma membrane. ucsb.eduplos.org Conversely, This compound 4 (STX4) is found in the basolateral domain of polarized epithelial cells, playing a role in maintaining basolateral cell polarity. ucsb.eduplos.org
This compound 5 (STX5) is a Golgi-localized SNARE protein, fundamental for ER-Golgi traffic and Golgi reassembly following cell division. sdbonline.org Its role extends to the autophagic pathway, where it is required for the clearance of autophagic substrates by influencing the maturation of lysosomal proteases. researchgate.netnih.gov
In the endosomal system, This compound 7 (STX7) and This compound 8 (STX8) exhibit differential functions. STX7 is primarily localized to vacuolar early endosomes and may be involved in protein trafficking from the plasma membrane to early endosomes, as well as in homotypic fusion of endocytic organelles. molbiolcell.org In contrast, STX8 is thought to function in clathrin-independent vesicular transport and membrane fusion events necessary for protein transport from early endosomes to late endosomes. molbiolcell.org
This compound 16 (STX16) , as mentioned, has dual roles in autophagy, contributing to both ATG9a-containing vesicle transport and autolysosome formation, potentially overlapping functionally with STX17. nih.govembopress.org Another isoform, This compound 18 (STX18) , is located at the endoplasmic reticulum (ER) membrane and is crucial for the correct organization of ER membranes and Golgi function. frontiersin.org
Evolutionary Conservation and Divergence of this compound
Syntaxins are integral components of the soluble N-ethylmaleimide-sensitive factor attachment protein receptor (SNARE) family, which are evolutionarily conserved proteins essential for membrane fusion in all eukaryotic cells. frontiersin.orgbiologists.commolbiolcell.orgwikipedia.orgsdbonline.orgbiologists.com The fundamental architecture of syntaxins, including their SNARE domain (H3) and N-terminal regulatory domain (Habc), has been largely conserved throughout evolution, underscoring their critical and ancient role in cellular processes. wikipedia.org The presence of distinct, yet conserved, this compound subfamilies across a wide array of diverse eukaryotes suggests that these SNAREs diverged early in eukaryotic evolution, closely intertwined with the development of different intracellular compartments. molbiolcell.orgbiologists.com
This compound 17 (STX17) is considered an "ancient" SNARE, found in various eukaryotic organisms, although it has been lost in certain lineages during evolution. nih.govbiologists.com Interestingly, its specific functions can vary significantly across different species. For example, mammalian STX17 is involved in mitochondrial division, autophagosome formation, and lipid droplet expansion, whereas fly STX17 primarily mediates autophagy, and nematode STX17 is predominantly involved in mitochondrial division. biologists.com These functional divergences are likely influenced by structural differences, particularly in the C-terminal tail. biologists.com
In the plant kingdom, specific syntaxins play crucial roles in defense mechanisms. For instance, Arabidopsis AtPEN1 and its barley ortholog ROR2, both belonging to the SYP12 clade, are major contributors to plant immunity against powdery mildews. frontiersin.orgelifesciences.org This SYP12 clade of secretory syntaxins evolved during plant terrestrialization and is conserved across all land plants, indicating an evolutionarily conserved immunity function against filamentous pathogens. elifesciences.org
The evolutionary trajectory of individual this compound isoforms also reveals divergence in their sorting motifs. For example, the retromer-sorting motif of This compound 8 (STX8) has undergone evolutionary divergence, mirroring the divergence observed within the Schizosaccharomyces genus. nih.govnih.gov Similarly, This compound 1 (STX1) exhibits an evolutionarily conserved role in motor axon guidance. sdbonline.org
In yeast, the evolutionary history of syntaxins illustrates lineage-specific duplications and functional specialization. Saccharomyces cerevisiae, for instance, possesses two endosomal syntaxins, Pep12 and Vam3. These arose from a gene duplication event within the Saccharomycotina clade, leading to proteins with distinct roles in trafficking to late endosomes and vacuoles, respectively. d-nb.info Notably, this duplication of ancestral endosomal syntaxins in hemiascomycetous yeasts is independent of the duplications observed for endosomal syntaxins in animals, such as STX7, STX13, and STX20. d-nb.info
The conformational states of syntaxins also reflect evolutionary adaptations. The "closed" conformation of syntaxins, exemplified by STX1, and its binding to Munc18-1, is considered a specialization that evolved in multicellular organisms to meet the stringent regulatory demands of neuronal exocytosis, allowing for more precise temporal control of SNARE complex assembly. pnas.orgresearchgate.net
Compound Names and PubChem CIDs
Methodologies for Studying Syntaxin Function and Interactions
Reconstitution Systems
In vitro reconstitution systems are powerful tools for studying the core machinery of membrane fusion in a controlled environment, free from the complexity of the cellular cytoplasm. These systems allow for the precise manipulation of protein and lipid components to elucidate the specific roles of molecules like syntaxin.
Proteoliposome fusion assays are a cornerstone of in vitro studies on SNARE-mediated membrane fusion. In these assays, purified SNARE proteins, such as this compound, are reconstituted into artificial lipid vesicles known as liposomes. The fusion between two populations of proteoliposomes, one bearing the v-SNARE (like VAMP2) and the other bearing the t-SNAREs (a complex of this compound and SNAP-25), can be monitored in real-time.
Fusion is typically measured using fluorescence-based assays that report on either the mixing of lipids or the mixing of the aqueous contents of the liposomes. Lipid mixing can be monitored by fluorescence resonance energy transfer (FRET) between two different fluorescent lipid probes incorporated into one of the liposome (B1194612) populations. As fusion occurs, the probes are diluted into the unlabeled membrane of the opposing liposome, leading to a decrease in FRET. Content mixing assays involve encapsulating a fluorescent probe at a self-quenching concentration within one set of liposomes; fusion with a second, unlabeled population of liposomes leads to dequenching and an increase in fluorescence.
These assays have been instrumental in demonstrating that the core SNARE complex, consisting of this compound, SNAP-25, and synaptobrevin, is the minimal machinery required to drive membrane fusion. pnas.orgmdpi.com Furthermore, by adding other regulatory proteins such as Munc18, Munc13, and synaptotagmin (B1177969) to the system, researchers can investigate how these factors modulate the kinetics and efficiency of SNARE-mediated fusion. nih.govpnas.org For example, studies using proteoliposome fusion assays have shown that Munc18-1 can displace SNAP-25 from this compound-1 and that Munc13 is required for the fusion of this compound-1-Munc18-1-liposomes with synaptobrevin-liposomes. nih.gov
| Finding | Key Proteins Involved | Experimental Observation |
|---|---|---|
| Minimal fusion machinery | This compound, SNAP-25, Synaptobrevin | Spontaneous fusion of proteoliposomes reconstituted with these three SNARE proteins. pnas.org |
| Role of Munc18-1 and Munc13 | This compound-1, Munc18-1, Munc13, SNAP-25, Synaptobrevin | Munc18-1 can displace SNAP-25 from this compound-1; Munc13 is essential for the subsequent fusion step. nih.gov |
| CAPS protein function | This compound-1, SNAP-25, VAMP2, CAPS, PI(4,5)P2 | CAPS stimulates SNARE-dependent liposome fusion, an activity that requires the presence of PI(4,5)P2. pnas.org |
The lateral organization of this compound into clusters or nanodomains within the plasma membrane is thought to be critical for its function in exocytosis. Model membrane systems, such as supported lipid bilayers and giant unilamellar vesicles (GUVs), provide a simplified platform to study the factors that govern this compound clustering.
Studies using reconstituted this compound-1A in lipid model membranes have revealed that its clustering is influenced by the lipid environment. For instance, cholesterol has been shown to promote the formation of this compound-1A clusters. nih.govnih.govacs.orgmerckmillipore.com This cholesterol-dependent clustering occurs even in the absence of sphingomyelin, a key component of traditional lipid rafts, suggesting a distinct mechanism of domain formation. nih.govacs.orgmerckmillipore.com
Conversely, the regulatory lipid phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) has been shown to reverse cholesterol-induced this compound clustering at low, physiological concentrations. nih.govnih.govacs.org It is proposed that PI(4,5)P2 binds electrostatically to the juxtamembrane domain of this compound, thereby dispersing the clusters. nih.govnih.govacs.org These findings from model membrane systems suggest a dynamic interplay between this compound and the surrounding lipid environment, which likely plays a crucial role in regulating its availability for SNARE complex formation and subsequent membrane fusion. researchgate.net
| Factor | Effect on Clustering | Proposed Mechanism |
|---|---|---|
| Cholesterol | Promotes clustering | Modulates the hydrophobic thickness of the membrane, enhancing cluster stability. nih.govnih.govacs.orgmerckmillipore.com |
| Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) | Disperses clusters | Electrostatic binding to the juxtamembrane domain of this compound. nih.govnih.govacs.org |
Imaging Techniques
Advanced imaging techniques are indispensable for visualizing the subcellular localization, dynamics, and organization of this compound in its native cellular context. These methods provide crucial insights that complement the findings from in vitro reconstitution systems.
Conventional fluorescence microscopy is limited by the diffraction of light, which restricts the achievable resolution to approximately 200-250 nanometers. Super-resolution microscopy techniques bypass this limitation, enabling the visualization of subcellular structures with nanoscale precision. Techniques such as Stimulated Emission Depletion (STED) microscopy and Photoactivated Localization Microscopy (PALM) have been instrumental in revealing the nanoscale organization of this compound at the plasma membrane. nih.govkuleuven.beresearchgate.net
STED microscopy has been used to characterize this compound-1 nanoclusters on the plasma membrane of neurosecretory cells, revealing that these clusters are approximately 50-60 nm in diameter. kuleuven.be Direct stochastic optical reconstruction microscopy (dSTORM), another super-resolution technique, has provided an even more detailed view, showing that this compound clusters have a dense core from which the density of molecules gradually decreases towards the periphery. nih.gov These studies have also identified solitary this compound molecules and smaller clusters in the vicinity of larger clusters. nih.gov
Super-resolution imaging has further demonstrated that the organization of this compound nanoclusters is highly dynamic, with rapid assembly and disassembly being linked to synaptic activity. nih.govkuleuven.beresearchgate.net The mobility of this compound-1 within the plasma membrane allows for its swift recruitment into and out of these nanodomains, which are thought to be the sites of exocytosis. nih.govkuleuven.be
Total Internal Reflection Fluorescence Microscopy (TIRFM) is an imaging technique that selectively excites fluorophores in a very thin region (typically less than 100 nm) of the specimen adjacent to the coverslip. nih.govnih.govresearchgate.netleica-microsystems.comesmed.org This is achieved by directing an excitation laser beam at a high angle of incidence, causing it to be totally internally reflected at the glass-water interface. This reflection generates an evanescent electromagnetic field that decays exponentially with distance from the coverslip. nih.govnih.govresearchgate.net
The shallow penetration depth of the evanescent field makes TIRFM ideally suited for visualizing processes that occur at or near the plasma membrane, such as the docking and fusion of vesicles, with a very high signal-to-noise ratio. nih.govesmed.org In the context of this compound research, TIRFM can be used to monitor the dynamics of fluorescently tagged this compound molecules at the plasma membrane, their recruitment to sites of vesicle docking, and their participation in fusion events.
Immunofluorescence microscopy is a widely used technique to determine the subcellular localization of proteins. This method involves using specific antibodies to label the protein of interest, which are then detected with secondary antibodies conjugated to fluorescent dyes. Immunofluorescence studies have been crucial in mapping the distribution of various this compound isoforms to different cellular compartments. For example, these studies have shown that this compound 2 and 3 are found not only at the plasma membrane but also in intracellular vesicular structures. nih.gov
Genetic Manipulation and Functional Assays
Genetic manipulation techniques are fundamental to understanding the physiological roles of this compound isoforms. By altering the expression levels or the primary structure of these proteins, researchers can directly observe the consequences on cellular and organismal function. These approaches include the reduction or complete removal of the protein, its expression at higher-than-normal levels, and the introduction of specific mutations to probe structure-function relationships.
Reducing or eliminating this compound expression is a direct method to determine its necessity in biological processes. Gene knockdown, often achieved using siRNA, temporarily reduces protein levels, while gene knockout creates a permanent loss of the gene, for instance in a line of model organisms.
Studies involving the knockout of this compound-1A (STX1A), also known as HPC-1, in mice have yielded significant insights. While the complete depletion of STX1A did not affect the expression of other SNARE proteins like SNAP-25 or VAMP-2, the knockout mice displayed impaired long-term potentiation in the hippocampus and deficits in the consolidation of conditioned fear memory, suggesting a key role for STX1A in synaptic plasticity. nih.govnih.gov Behaviorally, these mice showed abnormalities in social interaction and novel object exploration, which were linked to a disruption in serotonergic (5-HT) systems, as evidenced by reduced 5-HT release from hippocampal and hypothalamic slices. nih.gov The complete double knockout of both this compound-1A and this compound-1B in mice results in embryonic lethality and a severe disruption of synaptic vesicle docking, highlighting their essential, albeit partially redundant, roles in neurotransmission. frontiersin.orgjneurosci.org
In the context of metabolism, knockout studies of other this compound isoforms have been equally revealing. The knockout of this compound-4 in 3T3-L1 adipocytes led to a roughly 50% reduction in insulin-stimulated glucose transport and adiponectin secretion. nih.gov It also caused a decrease in the total levels of the glucose transporter GLUT4. nih.gov Similarly, using CRISPR/Cas9 to knock out this compound-16 in 3T3-L1 adipocytes reduced GLUT4 protein levels and insulin-stimulated GLUT4 translocation. frontiersin.org In different cell types, the knockdown of this compound 10 and this compound 16 was shown to affect the morphology of the trans-Golgi Network (TGN). Specifically, the knockdown of this compound 16 caused the perinuclear staining of this compound 6 to become diffused. researchgate.net
Table 1: Summary of this compound Gene Knockdown and Knockout Studies
| This compound Isoform | Model System | Method | Key Findings |
|---|---|---|---|
| This compound-1A (HPC-1) | Mice | Gene Knockout | Impaired synaptic plasticity and long-term potentiation; abnormal behavior linked to disrupted serotonin (B10506) release. nih.govnih.govnih.gov |
| This compound-1A and 1B | Mice | Double Gene Knockout | Embryonic lethality; complete loss of synaptic vesicle fusion and severely disrupted docking. frontiersin.orgjneurosci.org |
| This compound-1B | Zebrafish | Knockdown | Lack of normal touch response, paroxysmal movements. frontiersin.org |
| This compound-4 | 3T3-L1 Adipocytes | Gene Knockout | ~50% reduction in insulin-stimulated glucose transport and adiponectin secretion; reduced GLUT4 levels. nih.gov |
| This compound-16 | 3T3-L1 Adipocytes | Gene Knockout (CRISPR/Cas9) | Reduced GLUT4 mRNA and protein levels; impaired insulin-stimulated GLUT4 translocation. frontiersin.org |
| This compound 10 / 16 | Cells (unspecified) | siRNA Knockdown | This compound 16 knockdown altered the localization of this compound 6 and affected TGN morphology. researchgate.net |
Conversely, overexpressing a this compound protein can reveal its capacity to enhance or drive specific cellular functions. These studies often involve the creation of transgenic animal models or the transfection of cultured cells with a vector containing the this compound gene.
A prominent example is the study of transgenic mice overexpressing this compound 4. These mice exhibited a significant extension of lifespan, with a 33% increase in the median. nih.govnih.gov This effect was associated with improved glycemic control and increased peripheral insulin (B600854) sensitivity, even at advanced ages. nih.govnih.gov The overexpression of this compound 4 protected skeletal muscle GLUT4 and islet insulin granule exocytosis processes from the negative effects of a high-fat diet. nih.govnih.gov These findings suggest that enhancing this compound 4 function can ameliorate age-related insulin resistance. nih.govnih.gov
In the context of disease, overexpression studies have linked this compound 1A to cancer progression. Increased expression levels of this compound 1A, along with its SNARE partner Synaptobrevin 2 (VAMP2), have been associated with the progression of bladder cancer. researchgate.net Elevated this compound 1A expression has also been noted in other cancers, including primary brain tumors and colorectal, lung, and breast cancers. researchgate.net
Table 2: Summary of this compound Overexpression Studies
| This compound Isoform | Model System | Key Findings |
|---|---|---|
| This compound 4 | Transgenic Mice | Extended lifespan (33% median increase); enhanced peripheral insulin sensitivity; protection against age- and diet-induced glucose intolerance. nih.govnih.gov |
| This compound 1A | Human Bladder Cancer Tissue | Expression is significantly higher in high-grade tumors and increases with tumor stage; correlates with VAMP2 expression. researchgate.net |
| Munc18b S48D (mutant) | MDCK II and Caco-2 Cells | Overexpression of this mutant, which selectively fails to bind this compound 3, inhibited transport to the apical surface in cells expressing this compound 2 but not in cells expressing this compound 3, clarifying their distinct roles. nih.gov |
Site-directed mutagenesis is a powerful technique for dissecting the precise roles of specific amino acid residues and domains within the this compound protein. By changing one or more amino acids, researchers can test hypotheses about protein conformation, binding interfaces, and regulatory mechanisms.
A key area of investigation has been the conformational switch of this compound between a "closed" state, which is incompatible with SNARE complex formation, and an "open" state that is fusion-competent. embopress.orgwikipedia.org Mutagenesis studies on this compound 1 were crucial in identifying this switch. The introduction of the L165A, E166A double mutation disrupts the closed conformation. embopress.org This "open" mutant of this compound 1 abolishes its ability to bind to the regulatory protein Munc18-1 and prevents its inhibitory effects on secretion when transfected into PC12 cells. embopress.org This demonstrated that Munc18-1 binds to the closed conformation and that this interaction is a critical regulatory step in exocytosis. embopress.org
Mutagenesis has also been used to explore the binding interfaces between syntaxins and their regulators. By creating a homology model of the Munc18b-syntaxin 3 complex, researchers identified key residues at the binding interface. nih.gov A specific mutation in Munc18b, S48D, was engineered to abolish its interaction with this compound 3 while maintaining its binding to this compound 2. nih.gov This tool allowed for the dissection of the specific roles of these two syntaxins in apical membrane transport in different epithelial cell lines. nih.gov
Further studies have investigated the role of post-translational modifications and specific domains. For instance, a phosphomimetic T14E mutation in the N-terminal domain of retinal this compound 3B was found to enhance SNARE-mediated membrane fusion, a process further stimulated by Munc18a. mdpi.com In this compound 4, mutating key tyrosine residues (Y115 and Y251) to mimic phosphorylation was shown to increase its affinity for its partner SNARE, SNAP23, and enhance the formation of the functional SNARE complex required for GLUT4 delivery to the cell surface. mdpi.com Research on this compound 1A has also focused on its juxtamembrane and transmembrane domains, revealing that mutations preventing palmitoylation of the transmembrane domain strongly influence both spontaneous and evoked neurotransmitter release. elifesciences.org
Table 3: Selected Mutagenesis Studies on this compound
| This compound Isoform | Mutation(s) | Purpose of Mutation | Key Finding |
|---|---|---|---|
| This compound 1 | L165A, E166A | Disrupt the "closed" conformation. | Abolished binding to Munc18-1 and disrupted the closed structure, supporting the open/closed conformational switch model for regulating SNARE complex assembly. embopress.org |
| This compound 3B | T14E | Mimic phosphorylation at Threonine 14. | Led to a significant enhancement of SNARE-mediated membrane fusion, particularly in the presence of Munc18a. mdpi.com |
| This compound 4 | Y115E, Y251E | Mimic phosphorylation at Tyrosine 115 and 251. | Increased the affinity for SNAP23 and enhanced functional SNARE complex formation for GLUT4 translocation. mdpi.com |
| This compound 1A | Cysteine mutations in Transmembrane Domain (TMD) | Prevent palmitoylation. | Revealed that palmitoylation of the TMD, dependent on the juxtamembrane domain, is a key regulator of vesicle fusion. elifesciences.org |
Theoretical Frameworks and Models Involving Syntaxin
The "Zipper" Model of SNARE-mediated Membrane Fusion
The "zipper" model is a widely accepted theoretical framework that describes how SNARE proteins drive membrane fusion. In this model, syntaxin-1, along with SNAP-25 and synaptobrevin (also known as VAMP, Vesicle-associated membrane protein), assemble into a highly stable four-helix bundle, forming the core SNARE complex acs.orgwikipedia.orgpnas.org. This assembly process is thought to proceed in a progressive "zippering" manner, typically from the N-termini towards the C-termini of the SNARE motifs acs.orgpnas.orgnih.gov.
The energy released during the spontaneous formation of this tight helical bundle is hypothesized to overcome the significant thermodynamic barrier associated with bringing two opposing membranes into close proximity and inducing their fusion acs.orgwikipedia.org. As the SNARE complex "zippers," it generates mechanical stress or torsional force within the individual SNARE motifs and their associated transmembrane domains wikipedia.org. This mechanical force is believed to pull the vesicle and target membranes together, eventually leading to the formation of a fusion pore, which allows the contents of the vesicle to be released wikipedia.orgpnas.orgnih.gov. Research suggests that a "half-zippered" SNARE complex can represent a functional intermediate in this fusion pathway, indicating a sequential, two-step folding process where N-terminal assembly leads to a fusion-ready conformation, followed by C-terminal assembly providing the energy for fusion acs.org.
Models of this compound Conformational Transitions and Regulation
This compound-1 exists in distinct conformational states, primarily a "closed" (inactive) and an "open" (active) conformation, which are crucial for regulating its participation in SNARE complex assembly and, consequently, membrane fusion frontiersin.orgmpg.deunil.chembopress.orgresearchgate.netfasshauerlab.org. In the "closed" conformation, the N-terminal Habc domain of this compound-1 folds back and interacts with its SNARE domain (H3 domain), sterically hindering the SNARE domain from interacting with other proteins like SNAP-25 and synaptobrevin wikipedia.orgfrontiersin.orgembopress.org. This autoinhibitory conformation prevents premature SNARE complex formation.
The transition from the closed to the "open" conformation is a tightly regulated switch for membrane fusion frontiersin.orgembopress.orgresearchgate.net. Regulatory proteins, notably Munc18-1 (a member of the Sec1/Munc18 (SM) protein family), play a key role in this conformational switch. Munc18-1 can bind to and stabilize this compound-1 in its closed, fusion-incompetent state frontiersin.orgmpg.deunil.chembopress.org. The binding of other factors, such as the MUN domain of Munc13-1, is proposed to transiently open this compound-1, exposing its H3 domain and facilitating its interaction with SNAP-25 and synaptobrevin to form the SNARE complex frontiersin.org. This dynamic conformational equilibrium and its regulation by accessory proteins ensure the proper timing and control of membrane fusion events mpg.deembopress.org.
Concepts of this compound Clusters as Docking and Fusion Sites
Rather than being uniformly distributed, this compound-1 molecules on the plasma membrane are observed to organize into dynamic nanoclusters or microdomains frontiersin.orgnih.govembopress.orgplos.orgillinois.edu. These this compound clusters are not merely static aggregations but are considered functional entities that serve as preferred docking and fusion sites for secretory vesicles frontiersin.orgnih.govembopress.orgplos.orgillinois.edu. Within these clusters, this compound-1 molecules can be highly concentrated, potentially facilitating the efficient assembly of multiple SNARE complexes required for fusion embopress.orgplos.org. Some research indicates that these nanoclusters may even contain pre-assembled SNARE complexes frontiersin.org.
The formation and dynamics of this compound clusters are influenced by various factors. The SNARE motif itself is essential for this compound clustering, suggesting homooligomerization as a mechanism nih.gov. Additionally, membrane-protein interactions involving lipid molecules such as cholesterol and phosphoinositides (e.g., PIP2 and PIP3) are implicated in the integrity and regulation of these clusters nih.govembopress.orgillinois.edu. Munc18-1, in coordination with this compound, is also involved in recruiting secretory vesicles to these docking sites on the plasma membrane illinois.edu. The ability of this compound-1 to rapidly form and disassemble these clusters provides a mechanism for efficient searching of the membrane and the establishment of high-density fusion zones plos.org.
Mechanical Models of Membrane Fusion Catalysis by this compound and SNAREs
Beyond merely bringing membranes into proximity, mechanical models propose that this compound and other SNAREs actively catalyze membrane fusion through the generation and application of mechanical force pnas.orgnih.govnih.gov. In these models, the SNARE motifs, along with their juxtamembrane linkers and C-terminal transmembrane regions, are envisioned to form continuous helical structures that act as "semirigid rods" pnas.orgnih.gov.
As the SNARE helices zipper, particularly into the juxtamembrane linkers and adjacent transmembrane regions, they are thought to promote local lipid rearrangements pnas.orgnih.govbiorxiv.org. This includes facilitating encounters between acyl chains from both bilayers at the polar interface, leading to the formation of a hydrophobic nucleus pnas.orgnih.govbiorxiv.org. This hydrophobic core then rapidly expands into stalk-like structures, which gradually progress to form a fusion pore, aided by the SNARE transmembrane regions pnas.orgnih.govbiorxiv.org. While the precise molecular dynamics of these processes are still under investigation and debate, these models emphasize the direct mechanical action of SNARE proteins in overcoming the energetic barriers to membrane fusion by inducing specific lipid deformations wikipedia.orgpnas.orgnih.gov. Furthermore, protein-lipid interactions involving this compound-1A are believed to contribute to reducing the energy barrier at exocytotic sites, highlighting a cooperative mechanical and physicochemical role in fusion catalysis nih.gov.
Compound Names and PubChem CIDs
Q & A
Q. What is the role of syntaxin in synaptic vesicle exocytosis, and how is this experimentally validated?
this compound is a core SNARE protein essential for vesicle docking and fusion. Its interaction with synaptobrevin and SNAP-25 forms the SNARE complex, which drives neurotransmitter release. Methodologies to validate this include:
- Western blotting to detect this compound isoforms (e.g., this compound 1A/B in neuronal tissues) .
- Electrophysiological recordings (e.g., EPSCs in C. elegans mutants) to measure synaptic transmission efficiency .
- Engineered neurotoxins (e.g., botulinum mutants) to selectively cleave this compound and observe blocked exocytosis .
Q. What animal models are used to study this compound dysfunction, and what behavioral assays are applied?
Common models include:
- C. elegans: Thrashing assays to quantify motor defects in this compound mutants (e.g., unc-2 null mutants) and aldicarb sensitivity tests to assess synaptic strength .
- Mice: Knock-in mutations (e.g., open this compound) to rescue epilepsy-related synaptic defects .
- Zebrafish: Electroretinography to study this compound 3B’s role in retinal ribbon synapses .
Q. How are this compound-protein interactions detected in vitro?
Key techniques include:
- Co-immunoprecipitation (Co-IP) with antibodies targeting this compound-binding partners like Munc18 .
- Immunofluorescence using conjugated antibodies (e.g., CoraLite®594) to localize this compound 1A/B in neuronal cultures .
- Biochemical reconstitution assays to monitor SNARE complex assembly in liposomes .
Advanced Research Questions
Q. How do conformational changes in this compound (open vs. closed states) impact synaptic transmission?
The closed conformation of this compound binds Munc18-1, while the open state enables SNARE complex formation. Experimental approaches include:
- CRISPR knock-in mutations (e.g., C. elegans open this compound) to stabilize the open state and rescue synaptic defects in snt-1 and unc-2 mutants .
- Electrophysiological metrics (e.g., mPSC frequency, EPSC amplitude) to quantify enhanced neurotransmitter release in open this compound models .
- Structural biology (e.g., cryo-EM) to resolve this compound-Munc18 complexes in membrane sheets .
Q. What strategies resolve contradictions in this compound’s role across cellular contexts?
Discrepancies arise in studies of this compound-Munc18 interactions and SNARE assembly kinetics. Solutions involve:
- Comparative models : Testing this compound mutants in divergent systems (e.g., neuroendocrine cells vs. C. elegans) to isolate context-dependent effects .
- Single-molecule imaging : Tracking this compound dynamics in live cells to differentiate constitutive vs. activity-dependent roles .
- Genetic epistasis : Combining this compound mutations with perturbations in binding partners (e.g., UNC-13) to dissect hierarchical functions .
Q. How can researchers design studies to investigate this compound’s role in non-neuronal pathways (e.g., autophagy)?
this compound isoforms like this compound 18 mediate endoplasmic reticulum (ER)-Golgi trafficking and autophagosome formation. Methodologies include:
- RNAi/CRISPR knockdown in HeLa cells to impair this compound 18 and observe ER tubulation defects .
- Co-localization assays with LC3/ATG markers to map this compound’s role in autophagosome-lysosome fusion .
- Proteomic screens to identify this compound-binding partners in autophagy-related vesicles .
Methodological Guidelines
- Data standardization : Use repositories (e.g., Zenodo) to archive electrophysiological datasets, ensuring reproducibility in this compound rescue experiments .
- Critical appraisal : Apply JBI Systematic Review criteria to evaluate literature on this compound’s therapeutic potential (e.g., epilepsy intervention studies) .
- Synthesis-ready practices : Clearly report participant/variable characteristics (e.g., mutant strain backgrounds) to enable meta-analyses of this compound dysfunction .
For further experimental protocols, refer to peer-reviewed resources from PLoS Biology and Biochemical and Biophysical Research Communications . Avoid non-academic platforms like for methodology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
